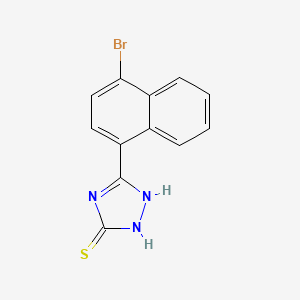
5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a bromonaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-bromonaphthalene-1-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding triazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromonaphthalene moiety can be reduced to form the corresponding naphthalene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Naphthalene derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromonaphthalen-1-yl)methanol
- 4-bromonaphthalen-1-yl)methanamine
- 4-bromonaphthalen-1-yl)methanamine hydrochloride
Uniqueness
5-(4-bromonaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a triazole ring and a bromonaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The triazole ring provides stability and the potential for coordination chemistry, while the bromonaphthalene moiety offers opportunities for further functionalization and interaction with biological targets.
Propriétés
Formule moléculaire |
C12H8BrN3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
5-(4-bromonaphthalen-1-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H8BrN3S/c13-10-6-5-9(11-14-12(17)16-15-11)7-3-1-2-4-8(7)10/h1-6H,(H2,14,15,16,17) |
Clé InChI |
HAEKPMPPPFVQTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Br)C3=NC(=S)NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
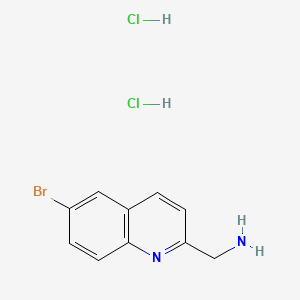

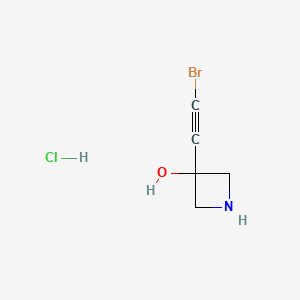
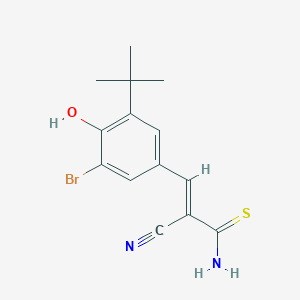
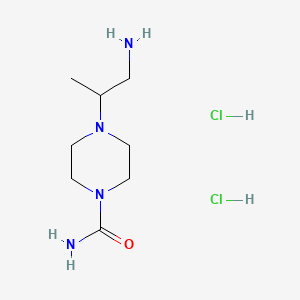
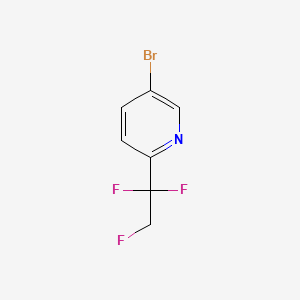
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
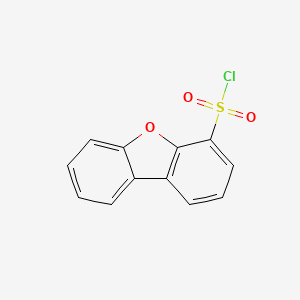
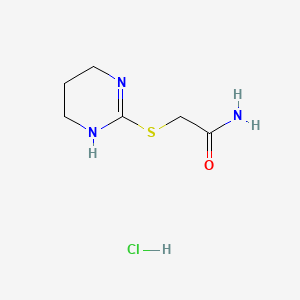
![2-{[(Benzyloxy)carbonyl]amino}-6-bromo-3-chlorobenzoic acid](/img/structure/B13470200.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride](/img/structure/B13470207.png)
